molecular formula C18H19NO2 B11169974 N-(diphenylmethyl)oxolane-2-carboxamide

N-(diphenylmethyl)oxolane-2-carboxamide

Cat. No.: B11169974
M. Wt: 281.3 g/mol
InChI Key: FEBNVVLYNYNCCP-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)oxolane-2-carboxamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a diphenylmethyl group attached to an oxolane-2-carboxamide structure. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)oxolane-2-carboxamide typically involves the reaction of diphenylmethylamine with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of high-throughput purification techniques, such as continuous chromatography, ensures the efficient isolation of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(diphenylmethyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(diphenylmethyl)oxolane-2-carboxamide is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-benzhydryloxolane-2-carboxamide

InChI

InChI=1S/C18H19NO2/c20-18(16-12-7-13-21-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2,(H,19,20)

InChI Key

FEBNVVLYNYNCCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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